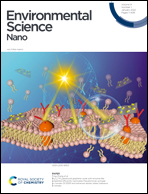Biological impact of nanoscale lithium intercalating complex metal oxides to model bacterium B. subtilis†
Environmental Science: Nano Pub Date: 2018-11-30 DOI: 10.1039/C8EN00995C
Abstract
The wide applications of lithium intercalating complex metal oxides in energy storage devices call for a better understanding of their environmental impact at the end of their life cycle. In this study, we examine the biological impact of a panel of nanoscale lithium nickel manganese cobalt oxides (LixNiyMnzCo1−y−zO2, 0 < x, y, z < 1, abbreviated to NMCs) to a model Gram-positive bacterium, Bacillus subtilis, in terms of cellular respiration and growth. A highly sensitive single-cell gel electrophoresis method is also applied for the first time to understand the genotoxicity of these nanomaterials to bacterial cells. Results from these assays indicate that the free Ni and Co ions released from the incongruent dissolution of the NMC material in B. subtilis growth medium induced both hindered growth and cellular respiration. More remarkably, the DNA damage induced by the combination of the two ions in solution is comparable to that induced by the NMC material, which suggests that the free Ni and Co ions are responsible for the toxicity observed. A material redesign by enriching Mn is also presented. The combined approaches of evaluating their impact on bacterial growth, respiration, and DNA damage at a single-cell level, as well as other phenotypical changes allows us to probe the nanomaterials and bacterial cells from a mechanistic prospective, and provides a useful means to an understanding of bacterial response to new potential environmental stressors.

Recommended Literature
- [1] Predictive proteochemometric models for kinases derived from 3D protein field-based descriptors†‡
- [2] Contents list
- [3] Vibrational dynamics of the hydrogen bonded complexes (CH2)2O–HF and –DF investigated by combined jet- and cell-Fourier transform infrared spectroscopy
- [4] Coalescence of oil drops and films on micropillared substrates enabled by enhanced water drainage through pillar gaps
- [5] The nature of the action of dyeing
- [6] Contents list
- [7] Effects of oxygen chemical potential on the anisotropy of the adsorption properties of Zr surfaces†
- [8] Switchable crystal–amorphous states of NiSO4·6H2O induced by a Reddy tube
- [9] Tutorial review. Extraction of polycyclic aromatic hydrocarbons from environmental matrices: practical considerations for supercritical fluid extraction
- [10] Room temperature aqueous synthesis of UiO-66 derivatives via postsynthetic exchange†

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 155535-23-2









